7H-Benz[de]anthracen-7-one, 2-methyl- 7H-Benz[de]anthracen-7-one, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 82-03-1
VCID: VC17151358
InChI: InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3
SMILES:
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

7H-Benz[de]anthracen-7-one, 2-methyl-

CAS No.: 82-03-1

Cat. No.: VC17151358

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

7H-Benz[de]anthracen-7-one, 2-methyl- - 82-03-1

Specification

CAS No. 82-03-1
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name 2-methylbenzo[b]phenalen-7-one
Standard InChI InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3
Standard InChI Key KZVJTAYLEAJHMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Substituent Effects

The parent structure of 7H-Benz[de]anthracen-7-one consists of a planar, fused polycyclic system comprising three benzene rings and a central ketone group . The addition of a methyl group at the 2-position introduces steric and electronic modifications that alter the compound’s reactivity and photophysical behavior. The IUPAC name, 2-methylbenzo[b]phenalen-7-one, reflects this substitution pattern.

The canonical SMILES notation CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1\text{CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1} delineates the connectivity of the methyl group (C1), the fused aromatic system (C2–C4), and the ketone moiety (C=O). Computational studies of similar compounds suggest that methyl substituents enhance stability by reducing ring strain and modulating π-electron delocalization .

Spectroscopic Properties

Infrared (IR) and ultraviolet-visible (UV-Vis) spectra of the parent compound, 7H-Benz[de]anthracen-7-one, reveal characteristic absorption bands attributable to carbonyl stretching (1680cm1\sim 1680 \, \text{cm}^{-1}) and aromatic C–H vibrations (30503100cm13050–3100 \, \text{cm}^{-1}) . The methyl group’s presence likely introduces subtle shifts in these bands, though experimental data specific to the 2-methyl derivative remain limited.

Table 1: Key Physicochemical Properties of 7H-Benz[de]anthracen-7-one, 2-methyl-

PropertyValueSource
Molecular FormulaC18H12O\text{C}_{18}\text{H}_{12}\text{O}
Molecular Weight244.3 g/mol
CAS Registry Number82-03-1
IUPAC Name2-methylbenzo[b]phenalen-7-one
Boiling PointNot reported
Melting PointNot reported
SolubilityInsoluble in water

Synthesis and Manufacturing

Purification and Characterization

Chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction mixtures. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, with the methyl group appearing as a singlet at δ2.5ppm\delta \sim 2.5 \, \text{ppm} in 1H^1\text{H}-NMR spectra.

Physicochemical Behavior

Thermal Stability

The compound’s fused aromatic system confers high thermal stability, as evidenced by thermogravimetric analysis (TGA) of similar benzanthrone derivatives showing decomposition temperatures exceeding 300C300^\circ \text{C} . The methyl substituent may marginally lower this temperature due to increased steric hindrance.

Solubility and Reactivity

7H-Benz[de]anthracen-7-one, 2-methyl- is insoluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane and toluene. The ketone group participates in nucleophilic addition reactions, while the methyl group influences regioselectivity in electrophilic aromatic substitution .

Industrial and Research Applications

Organic Electronics

The compound’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. Its absorption maxima in the UV-Vis range (λmax350nm\lambda_{\text{max}} \sim 350 \, \text{nm}) suggest utility as a blue-light emitter .

Precursor for Complex Molecules

Functionalization of the methyl group or ketone moiety enables the synthesis of dendrimers and metal-organic frameworks (MOFs). For instance, bromination at the methyl position could facilitate cross-coupling reactions to build larger architectures.

ApplicationMechanismChallenge
OLEDsElectron transport layerLow quantum yield
SensorsFluorescence quenchingSelectivity issues
CatalysisLigand in coordination complexesSynthesis complexity

Future Research Directions

Exploration of Optoelectronic Performance

Optimizing the compound’s electroluminescence efficiency through substituent engineering could advance OLED technology. Computational modeling of HOMO-LUMO gaps will guide these efforts .

Biological Activity Screening

High-throughput screening against cancer cell lines or microbial pathogens may uncover previously unreported bioactivities. Such studies should prioritize cytotoxicity assays to establish safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator